molecular formula C22H21N3S B4283504 4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole

4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole

Cat. No.: B4283504
M. Wt: 359.5 g/mol
InChI Key: JVNIWXYEOQFSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicine and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. It has been found to exhibit antiviral activity against various strains of viruses, including herpes simplex virus and human immunodeficiency virus (HIV). It has also been found to exhibit anticancer activity against various types of cancer cells, including breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole in lab experiments include its wide range of biological activities and its potential use in the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of this compound include the development of new analogs, the study of its potential use in the treatment of various diseases, and the development of new methods for its synthesis.

Scientific Research Applications

4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole has been studied for its potential applications in the field of medicine and pharmaceuticals. It has been found to exhibit various biological activities such as antimicrobial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

Properties

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethylsulfanyl)-5-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-25-21(15-14-17-8-3-2-4-9-17)23-24-22(25)26-16-19-12-7-11-18-10-5-6-13-20(18)19/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNIWXYEOQFSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole

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